molecular formula C13H22O4 B6343846 mono-2-Ethylhexyl itaconate CAS No. 81212-87-5

mono-2-Ethylhexyl itaconate

Cat. No. B6343846
CAS RN: 81212-87-5
M. Wt: 242.31 g/mol
InChI Key: JQDDZSKLOIUOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono-2-Ethylhexyl itaconate (MEHIA) is an organic compound belonging to the class of aliphatic esters, which are derivatives of carboxylic acids. It is a colorless liquid with a slightly pungent odor and is used in various industrial and commercial applications. MEHIA is a widely used plasticizer, which is used to increase the flexibility and durability of polymers. It is also used in the production of latex, printing inks, and adhesives. In addition, MEHIA is used as a solvent in the manufacture of polymers and as a surfactant in the production of cosmetics and pharmaceuticals.

Scientific Research Applications

Mono-2-Ethylhexyl itaconate has been the subject of numerous scientific studies, due to its wide range of applications. It has been studied for its potential to improve the mechanical properties of polymers, as well as its ability to act as a plasticizer. This compound has also been studied for its potential to act as an antimicrobial agent, as well as its potential to act as a surfactant in the production of cosmetics and pharmaceuticals. In addition, this compound has been studied for its potential to act as a corrosion inhibitor and as a stabilizer for polymers.

Mechanism of Action

Mono-2-Ethylhexyl itaconate is believed to act as a plasticizer by forming hydrogen bonds with the polymer chains, thus increasing the flexibility and durability of the polymer. It is also believed to act as an antimicrobial agent by disrupting the cell membrane of the microorganisms. This compound is also believed to act as a surfactant by reducing the surface tension of the solution, thus allowing the molecules to interact more easily. In addition, this compound is believed to act as a corrosion inhibitor by forming a protective film on the metal surface, thus preventing corrosion.
Biochemical and Physiological Effects
This compound has been shown to have no acute or chronic toxic effects, and is not believed to be carcinogenic or mutagenic. However, this compound has been shown to have an irritating effect on the skin and eyes, and may cause skin sensitization. In addition, this compound has been shown to have a low level of bioaccumulation in aquatic organisms, and is not believed to be persistent in the environment.

Advantages and Limitations for Lab Experiments

Mono-2-Ethylhexyl itaconate has several advantages for laboratory experiments. It is a low-cost, easy-to-handle compound that is readily available. In addition, this compound is highly soluble in a variety of organic solvents, making it easy to work with. However, this compound also has several limitations. It is highly volatile and flammable, and must be handled with care. In addition, this compound has a low flash point, making it unsuitable for use in high-temperature applications.

Future Directions

There are several potential future directions for mono-2-Ethylhexyl itaconate research. These include the development of new synthesis methods for this compound, as well as the exploration of its potential as a plasticizer for other polymers. In addition, further research could be conducted into the potential of this compound as an antimicrobial agent, as well as its potential to act as a surfactant in the production of cosmetics and pharmaceuticals. Furthermore, further research could be conducted into the potential of this compound as a corrosion inhibitor, as well as its potential to act as a stabilizer for polymers. Finally, further research could be conducted into the environmental fate and behavior of this compound, as well as its potential to bioaccumulate in aquatic organisms.

Synthesis Methods

Mono-2-Ethylhexyl itaconate is produced by the reaction of mono-2-ethylhexanol (MEH) and itaconic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid. The esterification reaction is carried out at a temperature of 140-160°C, with a molar ratio of 1:1. The reaction is complete when the acidity of the reaction mixture is below 0.1%. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

properties

IUPAC Name

4-(2-ethylhexoxy)-2-methylidene-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c1-4-6-7-11(5-2)9-17-12(14)8-10(3)13(15)16/h11H,3-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDDZSKLOIUOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CC(=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.